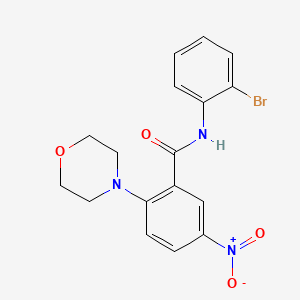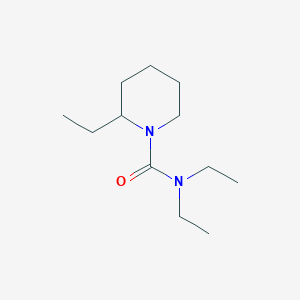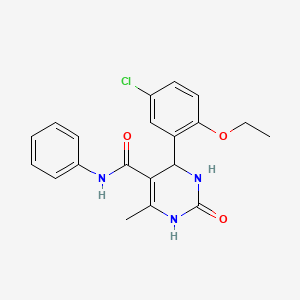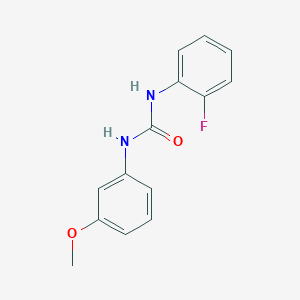
N-(2-bromophenyl)-2-(4-morpholinyl)-5-nitrobenzamide
Overview
Description
N-(2-bromophenyl)-2-(4-morpholinyl)-5-nitrobenzamide is a chemical compound that is used in scientific research for various purposes. It is a member of the benzamide family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-(4-morpholinyl)-5-nitrobenzamide involves its ability to selectively bind to the active site of target enzymes and proteins. By binding to these sites, it prevents the enzymes and proteins from carrying out their normal functions, leading to a decrease in their activity. This can result in various biological effects, depending on the specific enzyme or protein that is being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-bromophenyl)-2-(4-morpholinyl)-5-nitrobenzamide are diverse and depend on the specific enzyme or protein that is being targeted. Inhibition of CK2 activity has been shown to result in decreased cell proliferation and increased apoptosis in cancer cells. Inhibition of HDAC activity has been linked to increased histone acetylation and changes in gene expression, which can result in various biological effects such as cell differentiation and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-bromophenyl)-2-(4-morpholinyl)-5-nitrobenzamide in lab experiments is its selectivity for certain enzymes and proteins. This allows researchers to specifically target these molecules and study their functions in greater detail. However, one limitation of using this compound is its potential toxicity, which can vary depending on the specific experimental conditions and cell types being used.
Future Directions
There are several future directions for research involving N-(2-bromophenyl)-2-(4-morpholinyl)-5-nitrobenzamide. One potential direction is to investigate its use as a potential therapeutic agent for various diseases, particularly cancer. Additionally, further studies could be conducted to better understand its mechanism of action and to identify other enzymes and proteins that it may target. Finally, research could also focus on developing more selective and less toxic derivatives of this compound for use in scientific research and potential clinical applications.
Conclusion:
In conclusion, N-(2-bromophenyl)-2-(4-morpholinyl)-5-nitrobenzamide is a valuable tool in scientific research due to its ability to selectively inhibit the activity of certain enzymes and proteins. Its diverse biological effects and potential therapeutic applications make it a promising compound for future research. However, its potential toxicity and limitations in lab experiments must also be taken into consideration.
Scientific Research Applications
N-(2-bromophenyl)-2-(4-morpholinyl)-5-nitrobenzamide is a useful tool in scientific research due to its ability to selectively inhibit the activity of certain enzymes and proteins. It has been shown to be effective in inhibiting the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Additionally, it has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.
properties
IUPAC Name |
N-(2-bromophenyl)-2-morpholin-4-yl-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O4/c18-14-3-1-2-4-15(14)19-17(22)13-11-12(21(23)24)5-6-16(13)20-7-9-25-10-8-20/h1-6,11H,7-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEYEAGELNIPKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-(morpholin-4-yl)-5-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl {4-[(cyclopropylamino)sulfonyl]phenyl}carbamate](/img/structure/B4239468.png)

acetyl]amino}methyl)benzoate](/img/structure/B4239473.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-2-(methylthio)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4239480.png)
![N-(3-chlorophenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4239488.png)

![N-benzyl-7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4239497.png)
![4-[(benzylsulfonyl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B4239509.png)

![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4239527.png)
![methyl 5-[(1-adamantylcarbonyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4239540.png)
